Tris(picolinato)manganese(II)
CAS No.: 102806-99-5
Cat. No.: VC20772764
Molecular Formula: C18H15MnN3O7
Molecular Weight: 440.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 102806-99-5 |
|---|---|
| Molecular Formula | C18H15MnN3O7 |
| Molecular Weight | 440.3 g/mol |
| IUPAC Name | hydron;manganese(2+);pyridine-2-carboxylate;hydrate |
| Standard InChI | InChI=1S/3C6H5NO2.Mn.H2O/c3*8-6(9)5-3-1-2-4-7-5;;/h3*1-4H,(H,8,9);;1H2/q;;;+2;/p-2 |
| Standard InChI Key | BYNBMFFLXPANCV-UHFFFAOYSA-L |
| SMILES | [H+].C1=CC=NC(=C1)C(=O)[O-].C1=CC=NC(=C1)C(=O)[O-].C1=CC=NC(=C1)C(=O)[O-].O.[Mn+2] |
| Canonical SMILES | [H+].C1=CC=NC(=C1)C(=O)[O-].C1=CC=NC(=C1)C(=O)[O-].C1=CC=NC(=C1)C(=O)[O-].O.[Mn+2] |
Introduction
Chemical Structure and Properties
Tris(picolinato)manganese(II) is a coordination compound formed through the complexation of manganese(II) ions with three picolinate ligands. Picolinate, derived from picolinic acid (2-pyridinecarboxylic acid or PICA), functions as a bidentate ligand that coordinates to the metal center through both its nitrogen atom from the pyridine ring and an oxygen atom from the carboxylate group .
The molecular structure of this complex typically features an octahedral geometry around the central manganese atom, with the three picolinate ligands arranged to optimize stability and minimize steric hindrance. This particular coordination environment provides the complex with its distinctive reactivity profile and stability characteristics.
Coordination Chemistry
The coordination of picolinate ligands to manganese(II) can occur in various stoichiometric ratios, forming mono-, bis-, or tris-ligated species. In the tris-picolinato complex, the formation constants have been determined, with log β₃ = 8.80 for the tris-ligated species Mn(PICA)₃⁻ . This high formation constant indicates the remarkable stability of the complex under appropriate conditions.
In solution, the distribution of different manganese-picolinate species depends on the ratio of manganese to picolinate. As the ratio of [Mn(II)]:[PICA] increases, the concentration of complexed Mn(II) species ([Mn(II)-PICA]ᴛ = [Mn(PICA)⁺] + [Mn(PICA)₂] + [Mn(PICA)₃⁻]) increases linearly . This relationship plays a crucial role in determining the reactivity of the complex in various applications.
Physical Properties
The physical properties of tris(picolinato)manganese(II) are influenced by its electronic structure and coordination environment. The complex exhibits specific spectroscopic features that aid in its characterization and analysis. These properties differentiate it from other manganese complexes and contribute to its unique reactivity patterns.
Synthesis and Preparation Methods
The preparation of tris(picolinato)manganese(II) can be achieved through several synthetic routes, typically involving the reaction of manganese(II) salts with picolinic acid under appropriate conditions.
Standard Synthesis Protocol
A common preparation method involves the direct reaction of manganese(II) sulfate with picolinic acid in specific molar ratios. As detailed in experimental procedures, Mn(II)-PICA solutions can be prepared by adding manganese(II) sulfate to required quantities of PICA solution, with various molar ratios ([Mn(II)]:[PICA] = 1:1–1:10) . These solutions are typically agitated in a rotary shaker for approximately 60 minutes to ensure complete complex formation.
pH Considerations
The stability of tris(picolinato)manganese(II) is significantly affected by pH. Research indicates that the complex is most stable in the pH range of 4.54-6.1, becoming unstable in more acidic or alkaline media . This pH sensitivity is an important consideration during synthesis and application of the complex.
Buffer Systems
To maintain optimal stability during reactions involving tris(picolinato)manganese(II), sodium picolinate-picolinic acid buffer systems are commonly employed . These buffer systems help minimize ligand substitution reactions that might otherwise compromise the integrity of the complex.
Biological Activities
Tris(picolinato)manganese(II) exhibits significant biological activities that make it particularly valuable in biochemical research and potential therapeutic applications.
Superoxide Dismutase Mimicry
One of the most notable biological activities of tris(picolinato)manganese(II) is its ability to function as a chemical model for mitochondrial superoxide dismutase (SOD) . The complex efficiently catalyzes the disproportionation of superoxide radicals (O₂⁻), which are harmful reactive oxygen species generated during normal cellular metabolism.
This SOD-like activity proceeds through a mechanism that prevents the formation of hydroperoxyl radicals (HO₂·), which are considered obligatory intermediates in the non-enzymatic, proton-induced disproportionation process . By catalyzing the direct disproportionation of superoxide, the complex effectively blocks the formation of these more reactive and damaging radical species.
Protection Against Lipid Peroxidation
The reaction of hydroperoxyl radicals with allylic groups in lipids initiates peroxidation and auto-oxidation processes, representing one of the most serious biological hazards of superoxide-derived species . Tris(picolinato)manganese(II) provides protection against such oxidative damage by:
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Efficiently catalyzing the disproportionation of superoxide radicals
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Precluding the formation of hydroperoxyl radicals
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Preventing hydrogen abstraction from allylic and thiol groups
This protective function demonstrates that a primary role of superoxide dismutase enzymes is to block the formation of hydroperoxyl radicals, with the tris(picolinato)manganese(II) complex serving as an effective chemical model for this biological function.
Chemical Reactivity
The chemical reactivity of tris(picolinato)manganese(II) encompasses various redox processes and interactions with different substrates, making it valuable for numerous applications.
Redox Properties
Manganese exhibits multiple oxidation states, with the transition between Mn(II) and Mn(III) being particularly relevant for the reactivity of tris(picolinato)manganese complexes. The ability of manganese to adopt various oxidation states is closely related to its redox function in biological systems .
Inner-sphere Reduction Mechanisms
Studies have demonstrated that tris(pyridine-2-carboxylato)manganese(III), which is closely related to tris(picolinato)manganese(II), undergoes inner-sphere reduction when reacting with compounds such as glycolaldehyde in sodium picolinate-picolinic acid buffer medium . This inner-sphere mechanism involves direct coordination of the reducing agent to the metal center prior to electron transfer.
Applications in Environmental Remediation
The unique properties of tris(picolinato)manganese(II) and related Mn(II)-PICA complexes make them valuable for environmental applications, particularly in water treatment processes.
Degradation of Micropollutants
Mn(II)-PICA complexes demonstrate significant efficacy in activating peracetic acid (PAA) for the degradation of various micropollutants in wastewater. While Mn(II) alone shows minimal reactivity toward PAA, the presence of picolinic acid substantially accelerates PAA loss by Mn(II) .
The PAA-Mn(II)-PICA system effectively removes diverse micropollutants such as:
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Methylene blue
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Bisphenol A
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Naproxen
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Sulfamethoxazole
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Carbamazepine
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Trimethoprim
This system achieves greater than 60% removal of these contaminants within 10 minutes at neutral pH, in both clean water and wastewater matrices .
Optimization of Treatment Parameters
The efficiency of micropollutant degradation by Mn(II)-PICA complexes depends on several parameters, including:
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The molar ratio of Mn(II) to PICA
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The concentration of Mn(II)
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The concentration of oxidant (PAA)
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The pH of the reaction medium
Comparison with Other Manganese Complexes
Tris(picolinato)manganese(II) exhibits distinct properties compared to other manganese complexes, resulting from its specific ligand environment. Understanding these differences provides insight into the unique applications of this complex.
Structural Comparisons
The following table presents a comparison of tris(picolinato)manganese(II) with other related manganese complexes:
| Complex | Ligand Type | Coordination Mode | Notable Properties |
|---|---|---|---|
| Tris(picolinato)manganese(II) | Picolinate (2-pyridinecarboxylate) | Bidentate, N,O-donor | SOD-like activity, catalytic oxidation |
| Tris(acetylacetonato)manganese(II) | Acetylacetone | Bidentate, O,O-donor | Strong chelation and stability |
| Tris(bipyridine)manganese(II) | Bipyridine | Bidentate, N,N-donor | Distinct electrochemical properties |
| Manganese superoxide dismutase | Various (biological) | Site-specific in protein | Natural enzyme mimicked by tris(picolinato)manganese(II) |
| Tris(8-quinolinato)manganese(III) | 8-Quinolinate | Bidentate, N,O-donor | Different oxidation states and reactivity |
The uniqueness of tris(picolinato)manganese(II) stems from the specific coordination environment provided by picolinate ligands, which enhances its biological relevance and catalytic properties.
Current Research Directions
Research on tris(picolinato)manganese(II) and related complexes continues to evolve, focusing on several promising areas.
Mechanistic Studies
Current investigations are exploring the precise mechanisms by which tris(picolinato)manganese(II) and related complexes facilitate various reactions. For instance, in the PAA-Mn(II)-PICA system, evidence suggests the formation of high-valent manganese species, possibly Mn(V), that contribute to rapid micropollutant degradation . Understanding these mechanistic aspects is crucial for optimizing the applications of these complexes.
Structure-Activity Relationships
Research is also directed toward elucidating the relationship between structural features of manganese-picolinate complexes and their functional properties. This includes investigating how variations in ligand structure, metal-to-ligand ratio, and coordination geometry affect catalytic efficiency and selectivity.
Biological Applications
The SOD-mimetic activity of tris(picolinato)manganese(II) continues to be explored for potential therapeutic applications, particularly in conditions associated with oxidative stress. The ability of this complex to prevent lipid peroxidation by blocking hydroperoxyl radical formation makes it a promising candidate for developing antioxidant therapies.
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